TDN345 TDN345 TDN345 is a Ca2+ antagonist, used for the treatment of vascular and senile dementia including Alzheimer//'s disease.
Brand Name: Vulcanchem
CAS No.: 134069-68-4
VCID: VC0007238
InChI: InChI=1S/C28H34F2N2O2/c1-20-28(34-26(33)32(20)27(2,3)4)15-18-31(19-16-28)17-5-6-25(21-7-11-23(29)12-8-21)22-9-13-24(30)14-10-22/h7-14,25H,1,5-6,15-19H2,2-4H3
SMILES: CC(C)(C)N1C(=C)C2(CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC1=O
Molecular Formula: C28H34F2N2O2
Molecular Weight: 468.6 g/mol

TDN345

CAS No.: 134069-68-4

Cat. No.: VC0007238

Molecular Formula: C28H34F2N2O2

Molecular Weight: 468.6 g/mol

* For research use only. Not for human or veterinary use.

TDN345 - 134069-68-4

Specification

CAS No. 134069-68-4
Molecular Formula C28H34F2N2O2
Molecular Weight 468.6 g/mol
IUPAC Name 8-[4,4-bis(4-fluorophenyl)butyl]-3-tert-butyl-4-methylidene-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Standard InChI InChI=1S/C28H34F2N2O2/c1-20-28(34-26(33)32(20)27(2,3)4)15-18-31(19-16-28)17-5-6-25(21-7-11-23(29)12-8-21)22-9-13-24(30)14-10-22/h7-14,25H,1,5-6,15-19H2,2-4H3
Standard InChI Key OFRYIDMZALXALS-UHFFFAOYSA-N
SMILES CC(C)(C)N1C(=C)C2(CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC1=O
Canonical SMILES CC(C)(C)N1C(=C)C2(CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC1=O

Introduction

TDN345 (CAS No. 134069-68-4) is a synthetic compound with demonstrated neuroprotective and nootropic properties. Structurally classified as a spirocyclic derivative, it exhibits calcium channel-blocking activity and influences nerve growth factor (NGF) synthesis, making it a candidate for treating cerebrovascular and neurodegenerative disorders. Below is a detailed analysis of its characteristics and research findings.

Pharmacological Properties

TDN345 operates through two primary mechanisms:

Calcium Channel Antagonism

  • Exhibits neuroselective Ca²⁺ blocking activity, reducing neuronal calcium overload during ischemic events .

  • Demonstrates dose-dependent protection in animal models of cerebral ischemia, with 0.1–1.0 mg/kg doses lowering mortality and neurological deficits .

NGF Synthesis Induction

  • Stimulates NGF mRNA expression in C6-10A glioma cells (ED₅₀ = 0.88 μM), increasing intracellular and extracellular NGF levels within 3–12 hours .

  • Unlike catecholaminergic agents (e.g., epinephrine), this effect occurs independently of cAMP signaling .

Neuroprotective Effects in Ischemia Models

Key findings from preclinical studies:

Study ModelDosage & AdministrationOutcome
Mongolian gerbils (15-min carotid occlusion)0.1–1.0 mg/kg, orally- 54% reduction in mortality
- Improved neurological scores post-ischemia .
Stroke-prone SHRSP rats0.2–1.0 mg/kg, daily for 3 weeks- Reduced stroke recurrence
- Restored cerebral glucose utilization in sensorimotor cortex .

Source: Data synthesized from .

Synthesis and Availability

  • Synthesized from 1,1'-(4-chlorobutylidene)bis(4-fluorobenzene) and 3-(tert-butyl)-4-methylene-1-oxa-3,8-diazaspiro[4.5]decan-2-one .

  • Supplied globally by specialty chemical vendors (e.g., TargetMol, VulcanChem) for research purposes .

Research Gaps and Future Directions

  • Human trials: No clinical data available; efficacy and safety profiles remain unvalidated.

  • Mechanistic clarity: Precoselective calcium channel targets (L-type, T-type) require identification.

  • Structural optimization: Modifications could enhance bioavailability and blood-brain barrier penetration.

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